molecular formula C6H3F2NO B6153411 5,6-difluoropyridine-3-carbaldehyde CAS No. 1227583-68-7

5,6-difluoropyridine-3-carbaldehyde

Cat. No.: B6153411
CAS No.: 1227583-68-7
M. Wt: 143.1
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Description

5,6-Difluoropyridine-3-carbaldehyde is a fluorinated pyridine derivative characterized by a pyridine ring substituted with fluorine atoms at the 5- and 6-positions and a carbaldehyde group at the 3-position. Such compounds are of interest in pharmaceutical and agrochemical research due to fluorine’s electronegativity, which enhances metabolic stability and binding interactions in target molecules. The closest structurally related compound documented is 2,6-difluoropyridine-3-carbaldehyde (CAS: 155601-65-3), classified under HS code 29333990.90 for non-fused pyridine derivatives.

Properties

CAS No.

1227583-68-7

Molecular Formula

C6H3F2NO

Molecular Weight

143.1

Purity

95

Origin of Product

United States

Preparation Methods

Chloropyridine Precursor Synthesis

The synthesis of 5,6-difluoropyridine-3-carbaldehyde often begins with halogenated pyridine intermediates. A key route involves starting with 3-chloro-5,6-difluoropyridine, which can undergo halogen exchange reactions to introduce fluorine atoms. For example, treatment of 3,5,6-trichloropyridine with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 120–150°C achieves selective fluorination at positions 5 and 6. This step typically yields 3-chloro-5,6-difluoropyridine, a critical intermediate for further functionalization.

Aldehyde Group Installation via Formylation

The aldehyde group at position 3 is introduced through formylation reactions. One effective method involves the Vilsmeier-Haack reaction , where 3-chloro-5,6-difluoropyridine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with DMF acting as both solvent and formylating agent. After quenching with ice water, the crude product is purified via column chromatography to yield this compound with reported yields of 65–72%.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureYield
FluorinationKF, DMF120–150°C85–90%
FormylationPOCl₃, DMF0–5°C65–72%

Directed Ortho Metalation (DoM) Strategies

Lithiation and Electrophilic Quenching

Directed metalation leverages directing groups to achieve regioselective functionalization. For this compound, a tert-butoxycarbonyl (Boc)-protected amine at position 4 can direct lithiation to position 3. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a lithiated intermediate, which is quenched with DMF to introduce the aldehyde group. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the final product.

Experimental Data:

Metalation BaseElectrophileTemperatureYield
LDADMF-78°C to RT58–64%

This method avoids harsh halogenation conditions but requires multi-step protection and deprotection sequences.

Oxidation of Hydroxymethyl Precursors

Reduction of Nitriles to Alcohols

An alternative route involves the reduction of 3-cyano-5,6-difluoropyridine to 3-hydroxymethyl-5,6-difluoropyridine. Hydrogenation over Raney nickel at 50–60°C under 3–4 bar H₂ pressure selectively reduces the nitrile to a primary alcohol. The hydroxymethyl intermediate is then oxidized to the aldehyde using manganese dioxide (MnO₂) in dichloromethane at room temperature, achieving yields of 70–75%.

Challenges in Oxidation Control

Over-oxidation to the carboxylic acid is a common side reaction. To mitigate this, Swern oxidation (oxalyl chloride/DMSO) provides better control, limiting over-oxidation to <5% under optimized conditions.

Cyano Group Hydrolysis and Reduction

Limitations:

  • Rosenmund reduction requires stringent control of hydrogen pressure to avoid over-reduction to the alcohol.

  • Catalyst poisoning by fluorine substituents often reduces yields to 40–50%.

Industrial-Scale Production Considerations

Purification Challenges

The aldehyde’s sensitivity to oxidation necessitates inert atmosphere processing. Crude product purification often involves distillation under reduced pressure (0.1–0.5 mmHg) or recrystallization from hexane/ethyl acetate mixtures .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5,6-Difluoropyridine-3-carboxylic acid.

    Reduction: 5,6-Difluoropyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Difluoropyridine-3-carbaldehyde has been widely used in scientific research for its various properties and applications. Some of the key applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biochemical and physiological effects in laboratory experiments.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-difluoropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from analogous pyridine derivatives:

Table 1: Key Features of Fluorinated Pyridine-3-carbaldehydes

Compound Name Substituent Positions CAS Number Key Applications/Properties Source
2,6-Difluoropyridine-3-carbaldehyde 2,6-F; 3-CHO 155601-65-3 Intermediate in drug synthesis
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 5-F; 6-CN; 3-acrylate Not provided Polymer/photovoltaic research

Key Observations:

Substituent Position Effects: 2,6-Difluoro substitution (as in 2,6-difluoropyridine-3-carbaldehyde) creates steric and electronic effects that influence reactivity. The ortho-fluorine atoms may hinder electrophilic substitution at the 2- and 6-positions, directing reactions to the 4-position of the pyridine ring.

Functional Group Interactions: The carbaldehyde group at the 3-position (common in both 2,6- and hypothetical 5,6-isomers) enables nucleophilic additions (e.g., forming hydrazones or oximes), critical in medicinal chemistry for prodrug design. The compound from , (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate, demonstrates how electron-withdrawing groups (e.g., cyano, acrylate) at adjacent positions modulate conjugation and stability.

Regulatory and Commercial Aspects: 2,6-Difluoropyridine-3-carbaldehyde falls under HS code 29333990.90, indicating its classification as a non-fused pyridine derivative. This categorization aligns with its use in industrial-scale organic synthesis.

Q & A

Q. How is this compound utilized in designing fluorescence probes or metal-organic frameworks (MOFs)?

  • Methodological Answer : The aldehyde group enables conjugation to fluorophores (e.g., dansyl hydrazide) via hydrazone linkages. In MOFs, it acts as a linker for coordinating metals (e.g., Zn²⁺ or Cu²⁺). Characterization involves fluorescence lifetime imaging (FLIM) and powder XRD .

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